Aza-heterocyclic frameworks through intramolecular π-system trapping of spiro-N-acyliminiums generated from isoindolinone†
New Journal of Chemistry Pub Date: 2020-12-15 DOI: 10.1039/D0NJ04052E
Abstract
Spiro-acetoxylactams as key substrates were obtained straightforwardly by the tandem regioselective reduction/O-acylation of spiro-isoindolinone-imides. The latter were produced in large scale in three steps from homophthalic acid. These imides were useful to provide in one step isoindolinones bearing hydroxymethyl-amide functions, tethered at quaternary carbon centre with promising biological issues. Submitted to Brønsted (TFA neat) and Lewis acid (trimethylsilyltrifluoro-methanesulfonic (TMSOTf) 10 mol%), the spiro-acetoxylactams undergo π-cyclization of spiro-N-acyliminiums to provide diastereoselectively with π-aromatic original pyrrolopyrido- and pyrroloazepino-isoindoles fused or not to aromatic systems. With π-olefins, pyrrolopyridines and pyrrolo-azepines fused to isoindoline or containing amino-acids were isolated. A reaction mechanism producing all these systems is also discussed.
![Graphical abstract: Aza-heterocyclic frameworks through intramolecular π-system trapping of spiro-N-acyliminiums generated from isoindolinone](http://scimg.chem960.com/usr/1/D0NJ04052E.jpg)
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Journal Name:New Journal of Chemistry
Research Products
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CAS no.: 131525-50-3
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CAS no.: 15366-08-2